
Olutasidenib
Overview
Description
Olutasidenib, sold under the brand name Rezlidhia, is an anticancer medication used to treat relapsed or refractory acute myeloid leukemia with a susceptible isocitrate dehydrogenase 1 mutation . It is an orally administered, novel isocitrate dehydrogenase 1 mutation inhibitor that entered clinical development in 2016 and was granted regular approval to treat patients with relapsed or refractory isocitrate dehydrogenase 1 mutation acute myeloid leukemia on December 1, 2022 .
Preparation Methods
Olutasidenib is synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity, while also considering factors such as cost and scalability .
Chemical Reactions Analysis
Olutasidenib undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acute Myeloid Leukemia (AML)
Olutasidenib has shown significant promise in treating relapsed or refractory IDH1-mutated AML. In pivotal studies involving 153 patients, this compound was administered at a dose of 150 mg twice daily. The results indicated:
- Complete Remission Rate : 35% achieved complete remission (CR) or CR with partial hematologic recovery (CRh).
- Overall Response Rate : 48% of patients responded to treatment.
- Durability : The median duration of CR/CRh was 25.9 months, with a median overall survival of 11.6 months .
The treatment was well-tolerated, with adverse events primarily consisting of febrile neutropenia and anemia, which were manageable .
Gliomas
In patients with relapsed or refractory gliomas harboring IDH1 mutations, this compound demonstrated preliminary clinical activity. A study involving 26 patients revealed:
- Disease Control Rate : 48%, combining objective responses and stable disease.
- Partial Response : Two patients exhibited significant tumor reduction (>80%).
- Safety Profile : No dose-limiting toxicities were reported; common adverse events included elevated liver enzymes .
Comparative Efficacy
This compound has been compared to another IDH1 inhibitor, ivosidenib. While both drugs target mutant IDH1 effectively, this compound appears to offer a longer duration of response despite similar initial response rates. This difference may be attributed to this compound's unique molecular structure that allows it to maintain efficacy even against certain resistance mechanisms .
Ongoing Research and Future Directions
Research continues to explore the full potential of this compound in combination therapies and its effectiveness against other malignancies associated with IDH1 mutations. Notably, studies are investigating its use alongside azacitidine for enhanced efficacy in AML patients who have previously failed other treatments . Additionally, preclinical data suggest that this compound may also be beneficial in cases where resistance to other IDH inhibitors has developed .
Summary Table of Clinical Findings
Application Area | Patient Population | Dosage | Complete Remission Rate | Overall Response Rate | Median Duration of Response |
---|---|---|---|---|---|
Acute Myeloid Leukemia | R/R IDH1-mutated AML | 150 mg BID | 35% | 48% | 25.9 months |
Gliomas | R/R gliomas with IDH1 mutations | 150 mg BID | - | Disease control rate: 48% | - |
Mechanism of Action
Olutasidenib is an isocitrate dehydrogenase 1 inhibitor that exerts its effects by inhibiting the mutated form of the enzyme. Isocitrate dehydrogenase 1 catalyzes the oxidative decarboxylation of isocitrate to form alpha-ketoglutarate. Mutations in isocitrate dehydrogenase 1 lead to the production of an oncometabolite, 2-hydroxyglutarate, which contributes to tumorigenesis. By inhibiting the mutated isocitrate dehydrogenase 1, this compound reduces the levels of 2-hydroxyglutarate, thereby restoring normal cellular differentiation and providing therapeutic benefits in isocitrate dehydrogenase 1-mutated cancers .
Comparison with Similar Compounds
Olutasidenib is compared with other isocitrate dehydrogenase 1 inhibitors, such as ivosidenib. While both compounds target the same enzyme, this compound has shown superior efficacy in certain clinical trials. For example, this compound demonstrated a longer median duration of complete remission and higher overall response rates compared to ivosidenib . Additionally, this compound has been shown to overcome resistance mechanisms that limit the effectiveness of ivosidenib .
Similar Compounds
- Ivosidenib
- Enasidenib (isocitrate dehydrogenase 2 inhibitor)
- AG-120 (another isocitrate dehydrogenase 1 inhibitor)
This compound’s unique binding properties and ability to overcome resistance make it a valuable addition to the arsenal of isocitrate dehydrogenase 1 inhibitors .
Biological Activity
Olutasidenib, also known as FT-2102, is a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It has gained attention for its potential in treating various hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) associated with IDH1 mutations. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and pharmacokinetics.
This compound targets the mutant IDH1 enzyme, which is responsible for the production of 2-hydroxyglutarate (2-HG), a metabolite that contributes to tumorigenesis by inhibiting cellular differentiation and promoting oncogenic pathways. By binding to a hydrophobic pocket near the IDH1 heterodimer interface, this compound stabilizes the mutant enzyme in an inactive conformation, effectively reducing 2-HG levels and restoring normal cellular differentiation processes .
Acute Myeloid Leukemia (AML)
In a pivotal phase 1/2 trial involving patients with relapsed or refractory IDH1-mutant AML, this compound was administered at a dose of 150 mg twice daily. The study reported the following outcomes:
- Overall Response Rate (ORR) : 48% in the overall cohort.
- Complete Remission (CR) Rate : 35%, with CR plus CR with partial hematologic recovery (CRh) also contributing to this figure.
- Median Duration of CR/CRh : 25.9 months.
- Transfusion Independence : Among transfusion-dependent patients, 34% achieved transfusion independence within 56 days .
Myelodysplastic Syndromes (MDS)
This compound has also demonstrated significant activity in patients with IDH1-mutated MDS. In studies where this compound was used alone or in combination with azacitidine:
- Response Rates : Monotherapy yielded a response rate of 66% at the approved dose, while treatment-naive patients exhibited an ORR of 86% compared to 47% in relapsed/refractory cases .
- Transfusion Independence : In patients dependent on red blood cell transfusions, 62% achieved transfusion independence after 56 days .
Safety Profile
The safety profile of this compound has been characterized as manageable with specific adverse events being monitored closely:
- Common Grade 3/4 Adverse Events : Thrombocytopenia (16-41%), febrile neutropenia (22-28%), anemia (20-22%), and neutropenia (13-28%) were frequently reported across trials .
- Differentiation Syndrome : Occurred in approximately 14% of patients, highlighting the need for careful monitoring during treatment .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that support its clinical use:
- Bioavailability : The compound is orally bioavailable and demonstrates brain penetration, which is crucial for treating central nervous system tumors such as gliomas .
- Plasma Concentrations : Therapeutic plasma concentrations are maintained over the treatment duration, ensuring sustained efficacy .
Data Summary
Parameter | Findings |
---|---|
Overall Response Rate (AML) | 48% |
Complete Remission Rate | 35% |
Median Duration of CR/CRh | 25.9 months |
Transfusion Independence Rate | 34% among transfusion-dependent patients |
Common Adverse Events | Thrombocytopenia, febrile neutropenia |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of olutasidenib in targeting IDH1-mutant acute myeloid leukemia (AML) cells, and how does this inform preclinical model selection?
this compound selectively inhibits mutant isocitrate dehydrogenase 1 (mIDH1), which reduces the production of the oncometabolite 2-hydroxyglutarate (2-HG). This inhibition promotes myeloid differentiation and reduces leukemic blast proliferation. For preclinical studies, researchers should prioritize models with confirmed IDH1 R132 mutations (e.g., patient-derived xenografts or CRISPR-engineered cell lines) to replicate human disease biology. Include pharmacodynamic markers like 2-HG levels in plasma or tumor tissue to validate target engagement .
Q. How do primary clinical endpoints (e.g., composite complete remission [CRc] rates) in pivotal trials guide the design of follow-up studies?
The Phase 2 trial (NCT02719574) reported a CRc rate of 35% in relapsed/refractory (R/R) mIDH1 AML patients, with a median duration of response (DoR) of 13.8 months. Subsequent studies should use CRc as a primary endpoint, stratifying patients by prior therapies (e.g., venetoclax exposure) and incorporating DoR as a key secondary endpoint. Power calculations should account for historical control data (e.g., CRc rates of 10–15% in similar populations) to ensure statistical validity .
Q. What are the recommended methodologies for assessing this compound’s safety profile in heterogeneous AML cohorts?
Use the Common Terminology Criteria for Adverse Events (CTCAE v5.0) to grade adverse events (AEs), with emphasis on hepatotoxicity (e.g., transaminase elevation). In trials combining this compound with azacitidine, monitor for overlapping toxicities like cytopenias. Proactive dose adjustments (e.g., 150 mg BID to 150 mg QD) should be predefined in protocols for patients with hepatic impairment .
Advanced Research Questions
Q. How should researchers design trials to evaluate this compound in patients with prior venetoclax exposure, and what statistical considerations apply?
Subgroup analyses from the Phase 2 trial showed durable responses in venetoclax-pretreated patients. Future trials should stratify cohorts by venetoclax resistance status and employ adaptive designs (e.g., Bayesian response-adaptive randomization) to optimize dosing. Use Cox proportional hazards models to compare time-to-relapse between subgroups, adjusting for covariates like mutation burden and prior lines of therapy .
Q. What pharmacokinetic (PK) variability factors are critical when studying this compound in elderly AML patients or those with organ dysfunction?
PK studies indicate this compound’s brain penetration and hepatic metabolism. In elderly patients, assess creatinine clearance and hepatic function at baseline, and use population PK modeling to identify covariates (e.g., albumin levels) affecting drug exposure. For patients with hepatic impairment, reduce doses by 50% and monitor trough plasma concentrations to avoid toxicity .
Q. How can contradictory efficacy data between single-arm trials and comparative studies be reconciled in meta-analyses?
For example, single-arm trials report higher CRc rates (35%) than comparative studies (e.g., 20% in matched historical controls). Use propensity score matching to balance baseline characteristics (e.g., cytogenetic risk, ECOG status) and adjust for publication bias via funnel plots. Sensitivity analyses should explore heterogeneity sources, such as differences in mutation screening methods or response criteria .
Properties
IUPAC Name |
5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYWYXGTJDAKR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Olutasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers. | |
Record name | Olutasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1887014-12-1 | |
Record name | Olutasidenib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olutasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLUTASIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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